(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
(5R)-1,3,7-Triazaspiro[44]nonane-2,4-dione is a heterocyclic compound characterized by a spiro structure, which includes a triaza ring fused with a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the triazaspiro structure through a series of oxidative and dehydrogenative steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A closely related compound with similar structural features.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share a triazine ring and have applications in various fields, including herbicides and pharmaceuticals.
1,2,6-Triazaspiro[4.4]nonane: Another spiro compound with a different arrangement of nitrogen atoms.
Uniqueness
(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione is unique due to its specific spiro structure and the presence of three nitrogen atoms in the ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)/t6-/m1/s1 |
InChI Key |
YRYCOOMEQSXVLJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CNC[C@@]12C(=O)NC(=O)N2 |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2 |
Origin of Product |
United States |
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